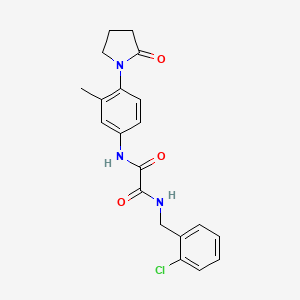

N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Descripción

N1-(2-Chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone. The molecule features a 2-chlorobenzyl group at the N1 position and a substituted phenyl ring at the N2 position, bearing a methyl group and a 2-oxopyrrolidin-1-yl moiety. This structural design likely enhances its binding affinity to biological targets through hydrophobic interactions (chlorobenzyl), hydrogen bonding (oxopyrrolidin), and steric modulation (methyl group) .

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-13-11-15(8-9-17(13)24-10-4-7-18(24)25)23-20(27)19(26)22-12-14-5-2-3-6-16(14)21/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQYMJUVHIUMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to produce 2-chlorobenzyl chloride.

Synthesis of the Pyrrolidinone Intermediate: The next step involves the reaction of 3-methyl-4-aminophenyl with succinic anhydride to form the pyrrolidinone ring.

Coupling Reaction: The final step is the coupling of the chlorobenzyl intermediate with the pyrrolidinone intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been investigated for its ability to inhibit the main protease (M pro) of SARS-CoV-2, the virus responsible for COVID-19. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory potency against M pro, providing a promising lead for the development of small molecule antivirals .

Antitumor Properties

The compound exhibits significant antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may activate caspase pathways, which are crucial for programmed cell death in cancer cells. This property positions it as a candidate for further development in cancer therapeutics .

Antimicrobial Activity

N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a valuable compound in the search for new antibiotics .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially modulating neurotransmitter levels and contributing to cognitive enhancement. This aspect is particularly relevant in the context of neurodegenerative diseases, where maintaining neuronal health is critical .

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits SARS-CoV-2 M pro with promising IC50 values; ongoing optimization studies underway. |

| Antitumor | Induces apoptosis in cancer cells through caspase activation; shows potential as an anticancer agent. |

| Antimicrobial | Effective against various bacterial strains; disrupts cell wall synthesis and protein production. |

| Neuroprotective | Modulates neurotransmitter levels; potential applications in neurodegenerative diseases. |

Mecanismo De Acción

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparación Con Compuestos Similares

Key Observations :

- Chlorobenzyl vs.

- Oxopyrrolidin vs.

- Methoxy vs. Methyl : Methoxy groups (e.g., in S336 or compound 24) increase polarity, whereas the methyl group in the target compound balances hydrophobicity and steric hindrance .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and spectroscopic profiles:

Key Observations :

Key Observations :

- Antiviral oxalamides (e.g., compound 13) rely on aromatic/heterocyclic substituents for target binding, suggesting the target compound’s chlorobenzyl group may similarly enhance affinity .

- S336’s pyridyl-ethyl and dimethoxybenzyl groups optimize receptor interaction, contrasting with the target compound’s likely enzyme-focused design .

Metabolic Stability

Key Observations :

- Oxalamides like S336 resist amide hydrolysis but undergo rapid hepatic metabolism, whereas the target compound’s oxopyrrolidin group may slow degradation .

Actividad Biológica

N1-(2-chlorobenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and therapeutics.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C19H18ClN3O3

- Molecular Weight : 371.8 g/mol

- CAS Number : 942012-38-6

The structure includes a chlorobenzyl group and a pyrrolidinone moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of the Oxalamide Moiety : The oxalamide group is introduced via reactions with oxalyl chloride under basic conditions.

- Final Coupling Reaction : The final product is formed by coupling the intermediates with appropriate amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding.

- Receptor Modulation : It can interact with receptors, modulating signal transduction pathways that lead to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that similar oxalamide derivatives exhibit significant antimicrobial properties. For instance, compounds with halogenated phenyl rings have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA). The lipophilicity of these compounds enhances their ability to penetrate bacterial membranes, making them promising candidates for further development .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their potential uses:

- Antimicrobial Studies : A study confirmed that chloroacetamides, structurally related to our compound, displayed effective antimicrobial activity against various pathogens, including E. coli and C. albicans. The effectiveness varied based on the position of substituents on the phenyl ring .

- Analgesic Properties : Compounds similar to this compound have been evaluated for analgesic effects in animal models, showing promising results in reducing pain responses.

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to predict the biological activity of newly synthesized oxalamides based on their chemical structures. This method helps in identifying key structural features that contribute to their efficacy against specific biological targets .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.